molecular formula C22H21ClN4O2 B4971597 [1-[1-[(4-Chlorophenyl)methyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone

[1-[1-[(4-Chlorophenyl)methyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone

Cat. No.: B4971597
M. Wt: 408.9 g/mol
InChI Key: ALEWWMAMWQXMAO-UHFFFAOYSA-N
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Description

[1-[1-[(4-Chlorophenyl)methyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-[(4-Chlorophenyl)methyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the reaction of an azide with an alkyne to form the triazole ring under copper-catalyzed conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the triazole intermediate.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Final Coupling: The final step involves coupling the triazole-chlorophenyl intermediate with the piperidine ring under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-[1-[(4-Chlorophenyl)methyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[1-[(4-Chlorophenyl)methyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of [1-[1-[(4-Chlorophenyl)methyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are key functional groups that enable binding to target proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological or chemical effects.

Properties

IUPAC Name

[1-[1-[(4-chlorophenyl)methyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-19-8-6-16(7-9-19)14-27-15-20(24-25-27)22(29)26-12-10-18(11-13-26)21(28)17-4-2-1-3-5-17/h1-9,15,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEWWMAMWQXMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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